molecular formula C20H22N6O2 B2866089 5-amino-N-benzyl-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901047-03-8

5-amino-N-benzyl-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2866089
CAS No.: 901047-03-8
M. Wt: 378.436
InChI Key: IRJAGZUEDAEXBH-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-amino-N-benzyl-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the Benzyl Group: This step involves the benzylation of the triazole ring using benzyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the triazole ring, which can be achieved using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitroso or nitro derivatives, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Benzylated Amines: Compounds with a benzyl group attached to an amine also show similar reactivity and applications.

    Dimethylphenyl Derivatives: These compounds share the dimethylphenyl group and have similar chemical properties.

Uniqueness

What sets 5-amino-N-benzyl-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

IUPAC Name

5-amino-N-benzyl-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-7-6-8-14(2)17(13)23-16(27)12-26-19(21)18(24-25-26)20(28)22-11-15-9-4-3-5-10-15/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJAGZUEDAEXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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